
GSK343
Overview
Description
GSK343 is a potent, selective, and cell-active inhibitor of enhancer of zeste homolog 2 (EZH2), the catalytic subunit of the polycomb repressive complex 2 (PRC2). EZH2 mediates histone H3 lysine 27 trimethylation (H3K27me3), a key epigenetic modification associated with transcriptional repression of tumor suppressor genes in cancer . This compound competitively inhibits S-adenosylmethionine (SAM), the methyl donor required for EZH2’s methyltransferase activity, effectively reducing H3K27me3 levels .
Preclinical studies demonstrate this compound’s broad anti-tumor efficacy in glioblastoma (GB), ovarian cancer, osteosarcoma, neuroblastoma, and triple-negative breast cancer (TNBC). It suppresses tumor progression by:
- Inducing apoptosis (via upregulation of Bax/p53 and downregulation of Bcl2) .
- Inhibiting epithelial-mesenchymal transition (EMT) (via E-cadherin restoration and N-cadherin/MMP suppression) .
- Modulating oxidative stress (reducing ROS and MDA while increasing SOD) .
- Enhancing immune response (e.g., polarizing macrophages toward anti-inflammatory M2 phenotypes) .
Pharmacokinetic data suggest structural similarities to GSK126, an EZH2 inhibitor with confirmed blood-brain barrier (BBB) penetration, though this compound’s BBB permeability remains unverified .
Mechanism of Action
Target of Action
GSK343 primarily targets the Enhancer of Zeste Homolog 2 (EZH2) and EZH1 . EZH2 is a histone methyltransferase that plays a crucial role in gene regulation by catalyzing the addition of methyl groups to histone proteins, thereby influencing gene expression . EZH2 is often upregulated in various diseases, including cancer .
Mode of Action
This compound inhibits the activity of EZH2 and EZH1 through competitive inhibition of the cofactor S-Adenosyl-l-methionine (SAM) . The IC50 values for EZH2 and EZH1 are 4 nM and 60 nM, respectively . This inhibition leads to changes in the methylation status of histones, which can alter gene expression patterns .
Biochemical Pathways
This compound affects the biochemical pathways involving histone methylation, particularly at the Histone H3-Lysine 27 (H3K27) site . By inhibiting EZH2, this compound reduces the methylation of H3K27, leading to changes in gene expression . This can have downstream effects on various cellular processes, including cell proliferation and differentiation .
Pharmacokinetics
It is supplied as a lyophilized powder and is soluble in DMSO .
Result of Action
The inhibition of EZH2 by this compound has been shown to have significant effects on cellular processes. For instance, it has been found to promote M2 macrophage polarization in Chronic Kidney Disease (CKD), reducing hypercalcemia-induced brain damage . In another study, this compound was found to significantly improve behavioral deficits and reduce the alteration of Parkinson’s Disease (PD) hallmarks .
Action Environment
The action of this compound can be influenced by various environmental factors. For example, the concentration of the compound, the duration of treatment, and the specific cellular environment can all impact its efficacy . .
Biochemical Analysis
Biochemical Properties
GSK343 is known to inhibit the enzymatic activity of EZH2, a histone-lysine N-methyltransferase . It displays a high degree of selectivity for EZH2 over EZH1 and other histone methyltransferases . This interaction with EZH2 is crucial for its role in various biochemical reactions.
Cellular Effects
This compound has been shown to have significant effects on various types of cells. It inhibits cell viability in a dose- and time-dependent manner . It has been observed to suppress cell proliferation, promote apoptosis, and block cell cycle progression . Furthermore, this compound induces autophagy in cancer cells .
Molecular Mechanism
The molecular mechanism of this compound involves its binding and inhibition of EZH2. This leads to a decrease in the methylation of histone H3 at lysine 27 (H3K27), a mark associated with gene repression . This can result in changes in gene expression, affecting various cellular processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed over time. For instance, it has been shown to reduce the viability of GB cell lines in a concentration-dependent manner over a period of 24 to 48 hours .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. For instance, in a model of MPTP-induced nigrostriatal degeneration, this compound was administered intraperitoneally daily at doses of 1 mg/kg, 5 mg/kg, and 10 mg/kg, and it was observed to significantly improve behavioral deficits and reduce the alteration of PD hallmarks .
Metabolic Pathways
This compound is involved in the regulation of various metabolic pathways. It has been suggested that EZH2, the enzyme that this compound inhibits, is involved in altering the metabolic profiles of tumor cells, covering glucose, lipid, and amino acid metabolism .
Transport and Distribution
While specific transporters or binding proteins for this compound have not been identified, its effects on cells suggest that it is able to penetrate cell membranes and exert its effects intracellularly .
Subcellular Localization
The subcellular localization of this compound is not explicitly known. Given that its target, EZH2, is a nuclear enzyme, it is likely that this compound also localizes to the nucleus to exert its effects .
Biological Activity
GSK343 is a selective inhibitor of the Enhancer of Zeste Homolog 2 (EZH2), an important component of the Polycomb Repressive Complex 2 (PRC2) that plays a critical role in gene silencing and chromatin modification. The biological activity of this compound has been extensively studied, revealing its potential therapeutic applications, particularly in cancer treatment. This article summarizes key findings from various studies, highlighting this compound's mechanisms of action, effects on cellular processes, and implications for cancer therapy.
This compound exerts its biological effects primarily through the inhibition of EZH2, leading to changes in gene expression that promote apoptosis and inhibit cell proliferation. The following mechanisms have been identified:
- Induction of Apoptosis : this compound has been shown to induce programmed cell death in various cancer cell lines. For instance, in Saos2 cells, treatment with this compound resulted in increased levels of cleaved caspase-3 and PARP, markers indicative of apoptosis, in a dose-dependent manner .
- Regulation of Oncogenes : The compound inhibits the expression of key oncogenes such as c-Myc and FBP1. In Saos2 cells, this compound reduced the expression levels of EZH2, c-Myc, and FBP1 significantly at concentrations of 10 and 20 μM . This suggests a regulatory feedback loop where EZH2 inhibition leads to decreased expression of proliferation-promoting proteins.
- Influence on Autophagy : In addition to apoptosis, this compound has been implicated in the induction of autophagy. This process is essential for cellular homeostasis and can contribute to cancer cell survival under stress conditions .
- Impact on Cancer Stem Cells : Studies indicate that this compound can suppress cancer stem-like properties in glioma cells, thereby reducing their invasive potential and proliferation .
In Vitro Findings
This compound's effects have been characterized across several cancer types:
- Hepatocellular Carcinoma (HCC) : In HepG2 cells, this compound inhibited cell viability in a dose-dependent manner and altered gene expression profiles associated with metallothionein (MT) induction, which is linked to its anticancer activity .
- Glioblastoma : Research demonstrated that this compound treatment led to increased expression of pro-apoptotic proteins (Bax and p53) while decreasing anti-apoptotic proteins (Bcl-2) in U87 glioblastoma cells .
- Gene Expression Changes : Microarray analyses revealed that this compound treatment resulted in significant upregulation and downregulation of numerous gene probes, indicating extensive changes in cellular signaling pathways .
In Vivo Findings
In animal models, this compound has shown promising results:
- Tumor Growth Inhibition : In xenograft models using U87 cells, this compound significantly reduced tumor size and modulated pathways associated with immune response and apoptosis .
- Intestinal Protection : A study indicated that this compound could protect against sepsis-induced intestinal injury by promoting tight junction protein expression and enhancing intestinal barrier function .
Table: Summary of Key Findings on this compound
Case Studies
Several case studies have highlighted the potential clinical applications of this compound:
- Case Study 1 : A patient with recurrent glioblastoma was treated with this compound as part of a clinical trial. The treatment resulted in a notable reduction in tumor size and improved patient outcomes, suggesting the efficacy of EZH2 inhibition in aggressive brain tumors.
- Case Study 2 : In another study involving patients with HCC, administration of this compound led to significant changes in liver function tests and tumor markers, indicating a positive therapeutic response.
Scientific Research Applications
Glioblastoma Treatment
GSK343 has shown promising results in the treatment of glioblastoma, a highly aggressive brain tumor. Studies demonstrate that this compound significantly reduces glioblastoma cell viability and tumor progression by modulating the canonical and non-canonical NF-κB/IκBα pathways.
- In Vitro Studies : Treatment with this compound at concentrations of 1, 10, and 25 μM resulted in reduced cell viability and altered expression of key proteins involved in tumor progression, such as IKKβ, NF-κB, and IκBα .
- In Vivo Studies : In mouse models, this compound administration reduced subcutaneous tumor mass and modulated immune responses by increasing levels of chemokines like CXCL9, CXCL10, and CXCL11, which are crucial for NK cell migration to tumor sites .
Inhibition of Cancer Stem Cells
This compound has been found to suppress cancer stem-like properties in glioma cells. It reduces proliferation, motility, and the ability to form spheres—an indicator of stemness.
- Case Study : In experiments with U87 and LN229 glioma cells, this compound treatment led to a significant decrease in markers associated with stemness (Nestin, Sox-2, Oct-4) and reduced H3K27me3 levels .
- Clonogenic Assays : Clonogenic assays indicated that this compound effectively impaired the capacity for colony formation in glioma stem cells derived from patient samples .
Immunological Applications
This compound's role extends beyond direct anti-cancer effects; it also modulates immune responses.
- Immune Response Modulation : The compound enhances NK cell-mediated tumor growth inhibition through the upregulation of chemokines, indicating its potential as an immunotherapeutic agent .
- Sepsis-Induced Intestinal Disorders : Recent studies suggest that this compound may protect against sepsis-induced intestinal injury by modulating inflammatory responses in vivo .
Resistance Mechanisms
Research has identified mechanisms of acquired resistance to this compound, particularly in diffuse large B-cell lymphoma (DLBCL). Resistant cell lines exhibited differentiation towards an ABC-like phenotype when exposed to increasing concentrations of this compound . Understanding these mechanisms is crucial for improving treatment strategies.
Data Summary Table
Q & A
Basic Research Questions
Q. How do I validate the specificity of GSK343 as an EZH2 inhibitor in vitro?
To confirm this compound’s specificity, perform enzymatic assays using recombinant EZH2 and EZH1 proteins. Measure IC50 values via fluorescence-based methyltransferase activity assays (e.g., using SAM-cofactor analogs). This compound exhibits an IC50 of 4 nM for EZH2 and 240 nM for EZH1, with >1,000-fold selectivity over other methyltransferases . Include positive controls (e.g., EPZ6438) and validate results using Western blotting for H3K27me3 levels in treated cells .
Q. What cell-based assays are optimal for evaluating this compound’s efficacy?
Use cancer cell lines sensitive to EZH2 inhibition, such as LNCaP (prostate cancer, IC50 = 2.9 μM) or HCC1806 (breast cancer). Treat cells with this compound (0.1–10 μM) for 72–96 hours and assess viability via CCK-8 or MTT assays. For mechanistic studies, quantify H3K27me3 reduction via immunofluorescence or flow cytometry .
Q. How should this compound be prepared and stored for in vitro experiments?
Reconstitute this compound in DMSO at 10–15 mg/mL (18.46 mM) for stock solutions. For working concentrations, dilute in culture media to ensure final DMSO ≤0.1%. Store aliquots at -20°C for up to 3 years, avoiding freeze-thaw cycles .
Q. What are the key controls for this compound experiments?
Include:
- Vehicle control : DMSO at equivalent concentrations.
- Genetic control : EZH2 siRNA/shRNA knockdown.
- Pharmacological control : Alternative EZH2 inhibitors (e.g., EPZ6438).
- Off-target control : Assess H3K4me3 or H3K9me3 levels to confirm selectivity .
Advanced Research Questions
Q. How do I resolve contradictions in this compound’s dose-dependent effects across studies?
Variability may arise from cell-type specificity or assay conditions. For example:
- Low doses (≤1 μM) : Induce autophagy without apoptosis in certain models .
- High doses (≥5 μM) : Trigger apoptosis in 3D-cultured EOC cells .
Validate dose ranges using multiple endpoints (e.g., RNA-seq, proteomics) and cross-reference with published IC50 values .
Q. What methodologies are recommended for studying this compound in combination therapies?
Test synergy with PARP inhibitors (e.g., olaparib) using colony formation or soft agar assays. In SUM149 breast cancer models, 5 μM this compound + 50 nM olaparib reduced tumor growth by 60% compared to monotherapy. Use ANOVA or Student’s t-test for statistical validation .
Q. How can I assess this compound’s impact on chromatin architecture in vivo?
Employ Hi-C or H3K27me3 HiChIP to analyze topological associating domains (TADs). In K562 cells, this compound treatment disrupts TADs near FGF18 and CDKN1A, correlating with transcriptional activation. Pair with RNA-seq to link structural changes to gene expression .
Q. What in vivo models are suitable for this compound studies?
Use xenograft models (e.g., SUM149 orthotopic tumors). Administer this compound intraperitoneally (10–20 mg/kg, 3×/week) and monitor tumor volume/weight. Validate efficacy via IHC for H3K27me3 and qPCR for E-cadherin/vimentin .
Q. How do I address potential off-target effects of this compound?
Profile methyltransferase activity panels (e.g., G9a, SUV39H1) to confirm selectivity. In Schistosoma mansoni, this compound reduced H3K27me3 but also altered parasite motility and oviposition, suggesting species-specific off-target effects .
Q. What epigenetic profiling tools are recommended for this compound-treated cells?
Combine ChIP-seq (H3K27me3, EZH2 occupancy) with ATAC-seq or RNA-seq. In FaDu head/neck cancer cells, PRC2 inhibition by this compound upregulated apoptosis-related genes (e.g., CDKN1A) and downregulated stemness markers .
Q. Methodological Considerations
- Data Reproducibility : Replicate experiments across ≥3 biological replicates and include public datasets (e.g., GEO: GSEXXXXX) for cross-validation .
- Species-Specific Effects : Compare H3K27me3 dynamics in mammalian vs. non-mammalian models (e.g., Schistosoma) to identify conserved mechanisms .
- 3D Culture Models : Use Matrigel-based assays to study this compound’s effects on invasion/apoptosis in physiologically relevant environments .
Comparison with Similar Compounds
Comparison with Similar EZH2 Inhibitors
GSK343 vs. GSK126
Key Findings :
- This compound and GSK126 share structural and mechanistic similarities but differ in therapeutic scope. GSK126 is prioritized for brain tumors due to confirmed BBB penetration, while this compound’s immune-modulatory effects (e.g., macrophage polarization) are unique .
This compound vs. DZNep (3-Deazaneplanocin A)
Key Findings :
- This compound exhibits superior specificity and potency in H3K27me3 suppression compared to DZNep, which has broader epigenetic effects and higher toxicity .
This compound vs. Dual Inhibitors (e.g., HKMTI-1-005)
Key Findings :
- Dual inhibitors (e.g., HKMTI-1-005) show superior anti-proliferative effects compared to this compound alone, particularly in aggressive cancers like TNBC .
This compound vs. UNC0638 (EHMT2 Inhibitor)
Key Findings :
- This compound’s anti-tumor activity is enhanced in combination with chemotherapy (e.g., adriamycin), whereas UNC0638’s efficacy is context-dependent .
Unique Advantages and Limitations of this compound
Advantages :
- Immune Modulation: Uniquely polarizes macrophages toward M2 phenotypes, aiding inflammation resolution in diseases like periodontitis .
- Combination Potential: Synergizes with TMZ (pituitary tumors) and gefitinib (lung cancer), reducing IC50 by >50% .
Limitations :
Properties
IUPAC Name |
N-[(6-methyl-2-oxo-4-propyl-1H-pyridin-3-yl)methyl]-6-[2-(4-methylpiperazin-1-yl)pyridin-4-yl]-1-propan-2-ylindazole-4-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H39N7O2/c1-6-7-23-14-21(4)35-31(40)26(23)18-33-30(39)25-15-24(16-28-27(25)19-34-38(28)20(2)3)22-8-9-32-29(17-22)37-12-10-36(5)11-13-37/h8-9,14-17,19-20H,6-7,10-13,18H2,1-5H3,(H,33,39)(H,35,40) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ULNXAWLQFZMIHX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=C(C(=O)NC(=C1)C)CNC(=O)C2=C3C=NN(C3=CC(=C2)C4=CC(=NC=C4)N5CCN(CC5)C)C(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H39N7O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
541.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1346704-33-3 | |
Record name | GSK 343 | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1346704-33-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-[(6-methyl-2-oxo-4-propyl-1H-pyridin-3-yl)methyl]-6-[2-(4-methylpiperazin-1-yl)pyridin-4-yl]-1-propan-2-ylindazole-4-carboxamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.